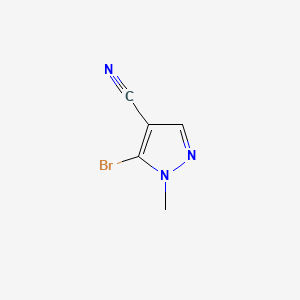

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZMLKFSKFFWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700107 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-80-2 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with bromine, a methyl group, and a nitrile functional group. This molecule belongs to the broader class of pyrazole derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, based on available data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃ | PubChem[1] |

| Molecular Weight | 186.01 g/mol | PubChem[1] |

| Physical State | Solid | Fluorochem[2], Sigma-Aldrich[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP (predicted) | 1.0 | PubChemLite[4] |

| CAS Number | 1269293-80-2 | Fluorochem[2], Sigma-Aldrich[3] |

| IUPAC Name | This compound | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for related pyrazole-4-carbonitrile derivatives can provide a logical pathway for its preparation. A plausible synthetic route is outlined below, based on established pyrazole synthesis methodologies.

General Synthetic Approach: Cyclocondensation

The synthesis of the pyrazole ring is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a potential synthetic workflow could involve the following steps:

Caption: A potential synthetic workflow for this compound.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of an appropriate α-bromo-β-keto-nitrile precursor in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of methylhydrazine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol, and the specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological effects, including but not limited to:

-

Antimicrobial Activity: Many pyrazole derivatives have shown efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: Certain pyrazole-containing compounds have been investigated for their potential as anticancer agents.

Given the presence of the bromo and nitrile functionalities, it is plausible that this compound could be a subject of interest in drug discovery programs. The electron-withdrawing nature of these groups can influence the molecule's electronic properties and its potential interactions with biological targets.

The following diagram illustrates a general logical relationship for investigating the potential biological activity of a novel compound like this compound.

Caption: A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical compound for which fundamental physicochemical and biological data are largely unavailable in the public domain. While its structure suggests potential for biological activity based on the known properties of the pyrazole class of compounds, further experimental investigation is required to elucidate its specific properties and potential applications. This guide serves as a foundational document for researchers interested in exploring this and related molecules, highlighting the current knowledge gaps and suggesting logical pathways for future research.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1269293-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the presence of a reactive bromide and a nitrile group on the pyrazole core, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1269293-80-2 | [2] |

| Molecular Formula | C₅H₄BrN₃ | [2] |

| Molecular Weight | 186.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CN1C(=C(C=N1)C#N)Br | [3] |

| InChI | InChI=1S/C5H4BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 | [3] |

| InChIKey | BFZMLKFSKFFWCY-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [1] |

Synthesis

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various kinase inhibitors and modulators of inflammatory pathways. Its utility is demonstrated in several patent applications for novel therapeutic agents.

Synthesis of Kinase Inhibitors

This pyrazole derivative is a versatile precursor for synthesizing inhibitors of several kinases implicated in cancer and immune disorders.

| Target Kinase | Application/Significance | Patent Reference |

| RIP1 Kinase | Inhibition of cellular necrosis, treatment of inflammatory diseases and neurodegenerative disorders.[4] | US20230203019A1[4] |

| PRMT5 | Modulation of protein arginine methyltransferase 5 for cancer therapy.[5] | WO2024240894A1[5] |

| HPK1 | Hematopoietic Progenitor Kinase 1 inhibitors for enhancing anti-tumor immunity.[6] | US10800761B2[6] |

Modulators of Inflammatory Pathways

The compound is also utilized in the development of modulators for inflammatory signaling pathways.

| Target Pathway | Application/Significance | Patent Reference |

| IL-17A Signaling | Development of Interleukin-17A modulators for treating autoimmune diseases.[7] | WO2021239745A1[7] |

Experimental Protocols

The following are examples of experimental procedures where this compound is used as a key reactant, as described in patent literature.

Stille Coupling for the Synthesis of a RIP1 Kinase Inhibitor Intermediate

This protocol describes the use of this compound in a Stille coupling reaction.[4]

Reaction:

-

This compound (750 mg, 4.03 mmol)

-

1,1,1,2,2,2-hexamethyldistannane (1.318 g, 4.03 mmol)

-

Pd(PPh₃)₄ (232.9 mg, 0.2 mmol)

-

1,4-dioxane (20 ml)

Procedure:

-

Combine this compound, 1,1,1,2,2,2-hexamethyldistannane, and Pd(PPh₃)₄ in 1,4-dioxane.

-

Stir the mixture at 150°C under microwave irradiation for 90 minutes.

-

Evaporate the solvent to dryness.

-

Purify the residue by preparative thin-layer chromatography (prep-TLC) using petroleum ether (PE) as the eluent.

Suzuki Coupling for the Synthesis of an IL-17A Modulator Intermediate

This protocol details a Suzuki coupling reaction involving this compound.[7]

Reaction:

-

A suitable boronic acid or ester derivative

-

This compound (1 equivalent)

-

Pd(dppf)Cl₂ (0.1 equivalents)

-

Sodium carbonate (4 equivalents)

-

Solvent (e.g., 1,4-dioxane/water)

Procedure:

-

Combine the boronic acid/ester, this compound, Pd(dppf)Cl₂, and sodium carbonate in a suitable solvent system.

-

Heat the mixture using microwave irradiation at 120°C for 1 hour.

-

Cool the reaction mixture and purify the crude product by flash column chromatography.

Caption: Experimental workflow for Suzuki coupling.

Signaling Pathways

The utility of this compound as a synthetic intermediate is highlighted by its incorporation into inhibitors targeting key signaling pathways in disease.

RIP1 Kinase and Necroptosis Pathway

Receptor-interacting protein 1 (RIP1) kinase is a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases.[4]

Caption: Simplified RIP1-mediated necroptosis pathway.

IL-17A Signaling Pathway

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune diseases.

Caption: Simplified IL-17A signaling pathway.

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its utility in the construction of inhibitors for key kinases and modulators of inflammatory pathways underscores its importance in modern drug discovery and development. Further exploration of its reactivity and incorporation into novel scaffolds is likely to yield new classes of bioactive compounds.

References

- 1. This compound | 1269293-80-2 [sigmaaldrich.com]

- 2. This compound | C5H4BrN3 | CID 53429274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H4BrN3) [pubchemlite.lcsb.uni.lu]

- 4. US20230203019A1 - Piperazine Cyclic Ureas - Google Patents [patents.google.com]

- 5. WO2024240894A1 - Inhibiteurs de prmt5 - Google Patents [patents.google.com]

- 6. US10800761B2 - Carboxamide compounds and uses thereof - Google Patents [patents.google.com]

- 7. WO2021239745A1 - Il-17a modulators - Google Patents [patents.google.com]

In-Depth Technical Guide on the Structure Elucidation of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of direct experimental data in the public domain for this specific compound, this paper presents a combination of predicted data from reliable sources and inferred analytical characteristics based on structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Overview

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds. The presence of a bromine atom, a methyl group, and a nitrile group on the pyrazole core suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃ | PubChem[1] |

| Molecular Weight | 186.01 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1269293-80-2 | PubChem[1] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is presented below.

Caption: Logical workflow for structure elucidation.

Spectroscopic Data (Predicted and Inferred)

The following tables summarize the predicted and inferred spectroscopic data for this compound. These values are based on computational predictions and analysis of structurally similar compounds.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.96614 |

| [M+Na]⁺ | 207.94808 |

| [M-H]⁻ | 183.95158 |

| [M]⁺ | 184.95831 |

| Data sourced from PubChem computations. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, two distinct signals are expected.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (pyrazole ring) | 7.5 - 8.0 | Singlet | 1H |

| N-CH₃ (methyl group) | 3.8 - 4.2 | Singlet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-Br) | 135 - 145 |

| C-3 | 130 - 140 |

| C-4 (C-CN) | 90 - 100 |

| C≡N (nitrile) | 110 - 120 |

| N-CH₃ (methyl) | 35 - 45 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile stretch) | 2220 - 2260 | Medium |

| C=N, C=C (aromatic ring stretch) | 1500 - 1600 | Medium to Strong |

| C-H (sp³ stretch of CH₃) | 2850 - 3000 | Medium |

| C-H (sp² stretch of aromatic CH) | 3000 - 3100 | Weak |

| C-Br (stretch) | 500 - 600 | Strong |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not available in the public domain. However, a general procedure based on the synthesis of similar pyrazole compounds is provided below for informational purposes.

General Synthesis Protocol (Hypothetical)

-

Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

General NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument at 100 MHz. Typical parameters include a spectral width of 250 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds.

Conclusion

The structure of this compound can be confidently elucidated through a combination of standard spectroscopic techniques. This guide provides a foundational understanding of its expected physicochemical and spectroscopic properties based on computational predictions and data from analogous structures. The proposed synthetic pathway and general experimental protocols offer a starting point for researchers aiming to synthesize and characterize this compound. The availability of direct experimental data would be invaluable for the definitive confirmation of the information presented herein.

References

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile molecular weight and formula

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This document provides a technical overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C5H4BrN3[1][2][3][4] |

| Molecular Weight | 186.01 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 1269293-80-2[1][2] |

| Physical Form | Solid |

Hypothetical Synthesis Workflow

The following section outlines a plausible synthetic route for this compound, designed for laboratory-scale preparation. This protocol is provided for illustrative purposes and should be adapted and optimized based on experimental findings.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor, 1-methyl-1H-pyrazole-4-carbonitrile.

Materials:

-

1-methyl-1H-pyrazole-4-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) in one portion at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the hypothetical synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: Solubility Profile of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its solubility profile is critical for its effective use in drug discovery and development, including formulation, bioavailability, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the solubility of this compound, including a summary of its physicochemical properties, a discussion of its expected solubility in various solvents, and a detailed experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃ | PubChem[1] |

| Molecular Weight | 186.01 g/mol | PubChem[1] |

| Physical State | Solid | Fluorochem |

| Boiling Point (Predicted) | 319.2 ± 27.0 °C | ChemicalBook[2] |

| XlogP (Predicted) | 1.0 | PubChemLite[3] |

Solubility Profile

Table 2 provides an estimated qualitative solubility profile in a range of common laboratory solvents. It is important to note that these are expected trends and experimental verification is required for precise quantitative values.

| Solvent | Expected Solubility |

| Water | Low |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Moderately Soluble |

| Hexane | Low |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

4.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

-

Analytical balance

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[5] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a 0.22 µm syringe filter. Filtration is often preferred to ensure no solid particles are carried over.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

-

Calculate the solubility of the compound in the original solvent by taking the dilution factor into account. The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While specific quantitative data on the solubility of this compound is not currently available in published literature, this guide provides a framework for understanding its likely solubility characteristics and a detailed protocol for its experimental determination. The provided shake-flask methodology is a robust and widely accepted approach for generating the reliable solubility data that is essential for the advancement of research and development involving this compound. Researchers are strongly encouraged to perform these experimental determinations to build a comprehensive and accurate solubility profile.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile for Researchers

For researchers, scientists, and drug development professionals, 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a key heterocyclic building block, primarily utilized in the synthesis of complex molecules for pharmaceutical research, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in synthetic chemistry, including a representative experimental protocol and relevant biological pathways.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is around 95%. Below is a summary of its key physicochemical properties and a list of some commercial suppliers.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1269293-80-2 | [1][2][3][4][5] |

| Molecular Formula | C₅H₄BrN₃ | [2][4][5][6] |

| Molecular Weight | 186.01 g/mol | [4][5][7] |

| Physical Form | Solid | [2][5][8] |

| Purity | ≥95% | [2][5][9] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN1N=CC(C#N)=C1Br | [2] |

| InChI Key | BFZMLKFSKFFWCY-UHFFFAOYSA-N | [2][5] |

| Storage Temperature | 4°C | [5][8] |

Prominent Commercial Suppliers

A non-exhaustive list of commercial suppliers for this compound includes:

Synthetic Applications and Experimental Protocols

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate. The bromine atom at the 5-position serves as a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The pyrazole scaffold itself is a "privileged structure" in drug discovery, known for its ability to form key interactions within the ATP-binding sites of kinases.[11]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to generate a more complex molecule. The conditions are based on general procedures for similar reactions.[12][13][14][15][16]

Reaction:

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-methyl-1H-pyrazole-4-carbonitrile.

Role in Kinase Inhibitor Synthesis and Relevant Signaling Pathways

The pyrazole-4-carbonitrile moiety is a common feature in a variety of kinase inhibitors developed for cancer therapy. These inhibitors often target key signaling pathways that are dysregulated in cancer cells, leading to uncontrolled proliferation and survival.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

One such critical pathway is the Cyclin-Dependent Kinase (CDK) signaling pathway, which controls cell cycle progression.[17][18] Inhibitors of CDKs are a major focus of cancer drug development. While a specific kinase inhibitor synthesized directly from this compound is not explicitly detailed in readily available literature, its structural motifs are highly relevant to this class of drugs. The following diagram illustrates a simplified CDK signaling pathway and the point of intervention for CDK inhibitors.

Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of a CDK inhibitor.

Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a kinase inhibitor from a starting material like this compound follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug discovery scientists. Its utility in the synthesis of kinase inhibitors, facilitated by modern cross-coupling methodologies, underscores its importance in the development of targeted therapeutics. This guide provides a foundational understanding of its properties, applications, and the broader context of its use in pharmaceutical research.

References

- 1. This compound | 1269293-80-2 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 1269293-80-2 [chemicalbook.com]

- 4. This compound | C5H4BrN3 | CID 53429274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1269293-80-2 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C5H4BrN3) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 1269293-80-2 [chemicalbook.com]

- 8. This compound | 1269293-80-2 [sigmaaldrich.com]

- 9. Welcome to Ina Pharmaceuticals [inapharma.in]

- 10. chemshuttle.com [chemshuttle.com]

- 11. benchchem.com [benchchem.com]

- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the safety, handling, and potential applications of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and to highlight the compound's relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.

| Property | Value |

| Molecular Formula | C₅H₄BrN₃ |

| Molecular Weight | 186.01 g/mol |

| CAS Number | 1269293-80-2 |

| Appearance | Solid |

| Storage Temperature | 4°C |

Safety and Hazard Information

Comprehensive safety data for this compound has been compiled from multiple sources. The following tables summarize the key hazard classifications and precautionary statements according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Acute Toxicity, Inhalation | 4 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Synthesis of Substituted Pyrazole Carbonitriles

The synthesis of pyrazole carbonitriles often involves the condensation of a hydrazine derivative with a suitable three-carbon precursor containing a cyano group. For this compound, a potential synthetic route could involve the reaction of a brominated and cyanated three-carbon electrophile with methylhydrazine.

Materials:

-

A suitable brominated, cyanated alkene or a related precursor.

-

Methylhydrazine

-

An appropriate solvent (e.g., ethanol, acetic acid)

-

Base or acid catalyst (if required)

Procedure:

-

Dissolve the three-carbon precursor in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add methylhydrazine to the solution. The reaction may be stoichiometric or with a slight excess of one reagent.

-

If necessary, add a catalytic amount of a suitable acid or base to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling or may require the addition of a non-solvent (e.g., water) to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] While the specific biological activity of this compound is not extensively documented, its structural motifs suggest it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules.[4][5]

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The bromo-substituent can be utilized in cross-coupling reactions to introduce a variety of other functional groups.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the discovery and development of novel therapeutic agents. Its pyrazole core is recognized as a "privileged scaffold" due to its ability to form key interactions with biological targets, particularly protein kinases. The presence of a bromine atom at the 5-position and a nitrile group at the 4-position offers strategic handles for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for lead discovery and optimization. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of protein kinase inhibitors. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The pyrazole scaffold has been successfully incorporated into numerous kinase inhibitors, including several FDA-approved drugs.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful strategy for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of inhibitor candidates. The nitrile group at the 4-position can also be transformed into other functional groups, such as amides or carboxylic acids, to further modulate the pharmacological properties of the final compounds.

Target Focus: The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is frequently observed in various types of cancer, making it a prime target for the development of anticancer therapeutics.[3][4] Pyrazole-containing molecules have shown significant promise as inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR.[5][6]

The general mechanism of pyrazole-based inhibitors often involves the pyrazole core acting as a scaffold that orients substituents to interact with the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyrazole can form critical hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points.

Quantitative Data of Representative Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several representative pyrazole-containing kinase inhibitors against key targets in the PI3K/Akt/mTOR pathway and other relevant kinases. It is important to note that these compounds are structurally related to derivatives that can be synthesized from this compound, and serve to illustrate the potential potency achievable with this scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| GDC-0941 | PI3Kα | 3 | - | [2] |

| PI3Kδ | 3 | - | [2] | |

| BKM120 | PI3Kα | 52 | - | [6] |

| Afuresertib | Akt1 | 0.02 | - | [7] |

| Akt2 | 2 | - | [7] | |

| Akt3 | 2.6 | - | [7] | |

| Ravoxertinib | ERK1 | 6.1 | - | [7] |

| ERK2 | 3.1 | - | [7] | |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | - | [8] |

| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 | - | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound and its derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for diversifying the pyrazole scaffold.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add Pd(OAc)2 (0.05 eq) and SPhos (0.1 eq) to the flask.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-methyl-1H-pyrazole-4-carbonitrile.

Figure 2: Suzuki-Miyaura Coupling Workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized pyrazole derivatives against a target protein kinase. This assay measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

-

Synthesized pyrazole inhibitor compound

-

Recombinant protein kinase of interest

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the pyrazole inhibitor compound in the kinase assay buffer.

-

In a 384-well plate, add the kinase, substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 3: In Vitro Kinase Inhibition Assay Workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the exploration of chemical space and the development of potent and selective therapeutic candidates targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are critical in oncology and other disease areas. The provided protocols and data serve as a foundational resource for researchers engaged in the design and synthesis of next-generation pyrazole-based drugs.

References

- 1. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation of Pyrazole Rings

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Crizotinib.[1] The biological activity of pyrazole-containing molecules can be significantly modulated by substitution on the ring, particularly on the nitrogen atoms. N-alkylation is a fundamental transformation used to synthesize a diverse library of pyrazole derivatives, enabling the fine-tuning of their physicochemical and pharmacological properties.[2]

A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction can lead to two possible regioisomers, with the alkyl group attached to either the N1 or N2 position. The outcome is influenced by factors such as the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, the base employed, and the solvent system.[3][4]

These application notes provide detailed protocols for several common and effective methods for the N-alkylation of pyrazole rings, including classical alkylation, acid-catalyzed methods, phase-transfer catalysis, and catalyst-free Michael additions.

General Reaction Scheme for Pyrazole N-Alkylation

The N-alkylation of a pyrazole typically involves the deprotonation of the ring N-H by a base, followed by nucleophilic attack on an alkylating agent. For an unsymmetrical pyrazole, this can result in a mixture of N1 and N2 alkylated products.

Caption: General scheme for the N-alkylation of an unsymmetrical pyrazole.

Protocol 1: Classical N-Alkylation with Alkyl Halides using Sodium Hydride

This protocol is a widely used and efficient method for the N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole nitrogen with a strong base, sodium hydride (NaH), followed by the introduction of an alkyl halide.[2] This method is broadly applicable but requires anhydrous conditions and careful handling of NaH.

Experimental Protocol

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil, suspended in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the starting pyrazole (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[2]

-

Alkylation: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

-

Washing & Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).[2]

Data Presentation

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |

| 3-(1H-imidazol-4-yl)pyridine | Bromoacetaldehyde dimethyl acetal | NaH | DMF | 70 | - | 65 | 94:6 | [5] |

| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | RT | 2-16 | N/A | Selective N1 | [2] |

| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Benzyl bromide | NaH | DMF | RT | 2-16 | N/A | Selective N1 | [2] |

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-promoted alkylations, utilizing trichloroacetimidate electrophiles and a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[3][6] It is particularly useful for synthesizing N-alkyl pyrazoles present in medicinally relevant structures and often proceeds under mild conditions.[3] Steric effects typically control the regioselectivity, favoring alkylation at the less hindered nitrogen atom.[3][6]

Experimental Protocol

-

Setup: Charge a round-bottom flask with the trichloroacetimidate (1.0 equivalent), the pyrazole (1.0 equivalent), and camphorsulfonic acid (CSA, 0.2 equivalents) under an argon atmosphere.[3]

-

Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

-

Reaction: Stir the reaction at room temperature for 4 hours.[3]

-

Work-up: After 4 hours, dilute the reaction mixture with ethyl acetate (EA).

-

Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated pyrazole.

Data Presentation

| Pyrazole Substrate | Trichloroacetimidate Electrophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 77 | N/A | [3] |

| 4-Chloropyrazole | 4-Methoxybenzyl trichloroacetimidate | CSA | DCE | RT | 4 | 92 | N/A | [3] |

| 4-Chloropyrazole | 4-Chlorobenzyl trichloroacetimidate | CSA | DCE | RT | 4 | 37 | N/A | [3] |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 56 (total) | 2.5 : 1 | [3] |

Protocol 3: Catalyst-Free Regioselective Michael Addition

An efficient, catalyst-free Michael reaction has been developed for the highly regioselective N1-alkylation of pyrazoles.[1][7] This protocol works robustly under air and is effective for producing a wide range of di-, tri-, and tetra-substituted pyrazoles with versatile functional groups.[1] It demonstrates excellent regioselectivity, particularly for N1-alkylation.[1][8]

Experimental Protocol

-

Setup: In a vial, combine the 1H-Pyrazole (1.0 equivalent), i-Pr₂NEt (Hünig's base, 1.2 equivalents), the electrophile (e.g., ethyl acrylate, 1.05 equivalents), and DMSO (to make a ~0.25 M solution).[1]

-

Reaction: Add a stirring bar and stir the resulting mixture at 25 °C.

-

Monitoring: Monitor the reaction until the starting 1H-pyrazole is consumed, as determined by GC/MS or TLC analysis.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to obtain the pure N1-alkylated product.

Data Presentation

| Pyrazole Substrate | Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | N1:N2 Ratio | Reference |

| 3-Nitropyrazole | Ethyl Acrylate | i-Pr₂NEt | DMSO | 25 | >90 | >99.9 : 1 | [1] |

| 3-Trifluoromethylpyrazole | Ethyl Acrylate | i-Pr₂NEt | DMSO | 25 | 92 | >99.9 : 1 | [1] |

| 3-Bromopyrazole | Ethyl Acrylate | i-Pr₂NEt | DMSO | 25 | 95 | >99.9 : 1 | [1] |

| 3,5-Dimethylpyrazole | Ethyl Acrylate | i-Pr₂NEt | DMSO | 25 | 94 | >99.9 : 1 | [1] |

General Experimental Workflow

The following diagram illustrates a typical workflow for the N-alkylation of pyrazoles, from initial setup to final product characterization.

Caption: A generalized workflow for a typical pyrazole N-alkylation experiment.

Other Notable N-Alkylation Protocols

Phase-Transfer Catalysis (PTC)

N-alkylation of pyrazoles can be effectively performed using phase-transfer catalysis (PTC), often without the need for a solvent.[9] This method typically employs a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the pyrazole salt and the alkyl halide across different phases (e.g., solid-liquid).[10] PTC is a convenient and mild procedure that generally results in exclusive N-alkylation.[9]

Mitsunobu Reaction

The Mitsunobu reaction offers a valuable alternative for N-alkylation, particularly when using alcohols as the alkylating agents instead of halides.[11][12] This reaction proceeds under mild and neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[12] It is a powerful tool, especially for introducing sterically demanding alkyl groups.[11]

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the N-alkylation of pyrazoles, drastically reducing reaction times from hours to minutes.[13][14] These reactions can often be performed in dry media or under solvent-free conditions, aligning with the principles of green chemistry.[13][15] This high-speed synthesis method is highly efficient for creating libraries of N-alkylated pyrazoles.[16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]

- 13. Remarkable Fast N‐Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. | Semantic Scholar [semanticscholar.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scielo.br [scielo.br]

- 16. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. While direct agrochemical activity data for this specific molecule is not extensively documented in public literature, its structural motifs are present in a variety of commercially successful and experimental agrochemicals. Pyrazole derivatives are a significant class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides an overview of the potential applications of this compound as a key intermediate in the synthesis of novel agrochemicals, along with detailed, plausible synthetic protocols and general screening methods for the evaluation of its derivatives.

Potential as a Synthetic Intermediate

The primary application of this compound in agrochemical research is as a versatile building block for the synthesis of more complex, biologically active molecules. The bromine atom at the 5-position serves as a useful leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The nitrile group at the 4-position can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine, providing further points for chemical modification.

Table 1: Representative Agrochemicals Featuring a Pyrazole Core

While specific data for this compound is unavailable, the following table highlights the importance of the pyrazole scaffold in commercial agrochemicals.

| Common Name | Trade Name | Agrochemical Class | Target Pest/Weed | Mechanism of Action |

| Pyraclostrobin | Cabrio®, Headline® | Fungicide | Wide range of fungi | Quinone outside inhibitor (QoI), inhibits mitochondrial respiration |

| Penthiopyrad | Fontelis® | Fungicide | Wide range of fungi | Succinate dehydrogenase inhibitor (SDHI), inhibits mitochondrial respiration |

| Fipronil | Regent®, Termidor® | Insecticide | Wide range of insects | GABA-gated chloride channel antagonist |

| Tebuthiuron | Spike® | Herbicide | Broadleaf and woody plants | Photosystem II inhibitor |

| Pyraflufen-ethyl | ET® | Herbicide | Broadleaf weeds | Protoporphyrinogen oxidase (PPO) inhibitor |

Experimental Protocols

Synthesis of this compound

The following is a plausible, multi-step protocol for the synthesis of this compound, adapted from literature procedures for analogous pyrazole syntheses.

Step 1: Synthesis of 1-methyl-5-amino-1H-pyrazole-4-carbonitrile

-

To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 1-methyl-5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Sandmeyer-type Bromination to yield this compound

-

Suspend 1-methyl-5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%) and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

General Protocol for In-vitro Fungicidal Screening

This protocol describes a general method for assessing the fungicidal activity of a test compound against a panel of pathogenic fungi.

-

Fungal Culture: Grow pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum) on Potato Dextrose Agar (PDA) plates.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Create a dilution series to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

-

Assay Plate Preparation: Add the appropriate volume of the test compound dilutions to molten PDA. Pour the amended PDA into sterile petri dishes. Include a solvent control (DMSO) and a positive control (a commercial fungicide).

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the solvent control plate reaches the edge of the plate.

-

Analysis: Calculate the percentage of inhibition for each concentration and determine the EC50 value (the concentration that inhibits fungal growth by 50%).

General Protocol for Pre-emergence Herbicidal Screening

This protocol outlines a general method for evaluating the pre-emergence herbicidal activity of a test compound.

-

Planting: Fill pots with a suitable soil mix. Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean) at the appropriate depth.

-

Compound Application: Prepare a solution of the test compound at various concentrations (e.g., 1000, 500, 250, 125 g/ha) in a suitable solvent with a surfactant. Apply the solution evenly to the soil surface of the pots using a sprayer. Include a solvent control and a positive control (a commercial herbicide).

-

Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury for each treatment compared to the solvent control.

-

Data Analysis: Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each weed and crop species.

Visualizations

Synthetic Workflow

Application Notes and Protocols for the Development of Novel Inhibitors Utilizing a Pyrazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel inhibitors based on the versatile pyrazole scaffold. This document covers key target classes, including protein kinases and heat shock proteins, and offers step-by-step methodologies for synthesis, biological evaluation, and mechanistic studies.

Application Note 1: Pyrazole-Based Kinase Inhibitors

The pyrazole core is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for designing potent and selective inhibitors. Numerous FDA-approved kinase inhibitors incorporate a pyrazole moiety, demonstrating its clinical significance.

Targeted Signaling Pathways:

Pyrazole-based inhibitors have been successfully developed to target a range of kinases involved in critical cellular signaling pathways often dysregulated in cancer and inflammatory diseases. Key examples include:

-

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyrazole-containing compounds have been designed to inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

-

JAK-STAT Signaling: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is central to cytokine signaling and immune response. Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune disorders. Pyrazole-based inhibitors can effectively target JAKs, preventing the phosphorylation and activation of STATs, which in turn modulates gene expression.

-

PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. This pathway is frequently hyperactivated in cancer. Novel pyrazole derivatives have been synthesized to target PI3K, leading to the inhibition of Akt phosphorylation and the induction of apoptosis in cancer cells.

Quantitative Data Summary: Pyrazole-Based Kinase Inhibitors

| Compound ID | Target Kinase(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 3i | VEGFR-2 | PC-3 | Prostate Cancer | 0.00893 | [1] |

| Sorafenib (Ref.) | VEGFR-2 | - | - | 0.030 | [1] |

| Compound 50 | EGFR, VEGFR-2 | HepG2 | Liver Cancer | 0.09 (EGFR), 0.23 (VEGFR-2) | [2] |

| Erlotinib (Ref.) | EGFR | HepG2 | Liver Cancer | 10.6 | [2] |

| Sorafenib (Ref.) | VEGFR-2 | HepG2 | Liver Cancer | 1.06 | [2] |

| Ruxolitinib | JAK1, JAK2 | - | - | ~0.003 (for both) | |

| Compound 49 | EGFR, HER-2 | - | - | 0.26 (EGFR), 0.20 (HER-2) | [3] |

| Compound 43 | PI3 Kinase | MCF7 | Breast Cancer | 0.25 | [2][4] |

| Doxorubicin (Ref.) | Topoisomerase II | MCF7 | Breast Cancer | 0.95 | [2][4] |

| Compound 29 | CDK2/cyclin A2 | HepG2 | Liver Cancer | 10.05 | [2] |

| Compound 6b | Not Specified | HNO-97 | Head and Neck Cancer | 10 | [5] |

| Compound 6d | Not Specified | HNO-97 | Head and Neck Cancer | 10.56 | [5] |

Application Note 2: Pyrazole-Based Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in signal transduction pathways that promote cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells. The 3,4-diaryl pyrazole scaffold has emerged as a promising chemical starting point for the development of synthetic Hsp90 inhibitors.

Mechanism of Action:

Hsp90 possesses an ATPase domain that is essential for its chaperone function. Pyrazole-based inhibitors can act as ATP-competitive inhibitors, binding to the N-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, such as ERBB2, C-RAF, and CDK4.[6]

Quantitative Data Summary: Pyrazole-Based Hsp90 Inhibitors

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| CCT018159 | Hsp90 | ATPase Activity | 7.1 | [7] |

| CCT018159 | Cancer Cell Growth | Cellular GI50 (Mean) | 5.3 |

Experimental Protocols

Protocol 1: General Synthesis of 3,4-Diaryl Pyrazole Hsp90 Inhibitors

This protocol describes a general method for the synthesis of 3,4-diaryl pyrazoles, a class of Hsp90 inhibitors.

Materials:

-

Substituted benzaldehydes/heteroaromatic aldehydes

-

Tosylhydrazide

-

Substituted nitroalkenes

-

Appropriate solvents (e.g., ethanol, THF)

-

Base (e.g., sodium ethoxide)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of Tosylhydrazones:

-

Dissolve the substituted benzaldehyde (1 equivalent) and tosylhydrazide (1.1 equivalents) in a suitable solvent such as ethanol.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated tosylhydrazone by filtration. Wash with cold ethanol and dry under vacuum.

-

-

1,3-Dipolar Cycloaddition:

-

In a round-bottom flask, dissolve the tosylhydrazone (1 equivalent) and the corresponding nitroalkene (1.2 equivalents) in a solvent like THF.

-

Add a base, such as sodium ethoxide (2 equivalents), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the consumption of starting materials.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,4-diaryl-1H-pyrazole.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a general procedure for determining the inhibitory activity of a pyrazole compound against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Recombinant kinase

-

Fluorescently labeled substrate peptide

-

ATP

-

Kinase buffer

-

Europium-labeled anti-tag antibody

-

Test pyrazole compound (serially diluted)

-

384-well microplate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a 10-point serial dilution of the pyrazole inhibitor in 100% DMSO. Further dilute this series into the kinase buffer to achieve the final assay concentrations.

-

Prepare a solution of the kinase and the europium-labeled antibody in kinase buffer.

-

Prepare a solution of the fluorescently labeled substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.

-

-

Assay Procedure:

-

Add the diluted pyrazole inhibitor or DMSO vehicle control to the wells of the 384-well plate.

-

Add the kinase/antibody mixture to all wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

Stop the reaction by adding a detection solution containing EDTA.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to assess the cytotoxic effects of pyrazole-based inhibitors on cancer cell lines.

Materials:

-